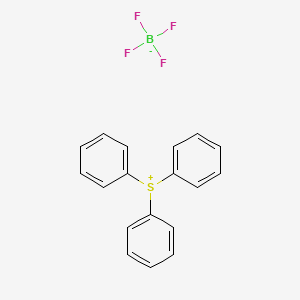

Triphenylsulfonium Tetrafluoroborate

概述

描述

Triphenylsulfonium Tetrafluoroborate is a chemical compound with the molecular formula C18H15BF4S. It is a white to almost white powder or crystalline substance that is soluble in methanol . This compound is widely used as a photoinitiator in various polymerization processes due to its ability to generate strong acids upon exposure to light .

准备方法

Synthetic Routes and Reaction Conditions: Triphenylsulfonium Tetrafluoroborate can be synthesized through the reaction of triphenylsulfonium chloride with sodium tetrafluoroborate. The reaction typically occurs in an organic solvent such as acetonitrile, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of high-purity reagents and solvents, and the product is often purified through multiple recrystallization steps to achieve the desired quality .

化学反应分析

Types of Reactions: Triphenylsulfonium Tetrafluoroborate undergoes various chemical reactions, including:

Photochemical Reactions: Upon exposure to UV light, it undergoes carbon-sulfur bond cleavage, leading to the formation of radical fragments.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonium group is replaced by other nucleophiles.

Common Reagents and Conditions:

Photochemical Reactions: UV light (190-365 nm) is commonly used to initiate these reactions.

Substitution Reactions: Common nucleophiles such as halides and alkoxides are used under mild conditions.

Major Products Formed:

Photochemical Reactions: The major products include diphenylsulfide, biphenyl, and various phenyl-substituted biphenyls.

Substitution Reactions: The products depend on the nucleophile used but typically include substituted sulfonium salts.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : CHBFS

- Molecular Weight : 350.18 g/mol

- CAS Number : 437-13-8

TPSBF is characterized by a triphenylsulfonium cation paired with a tetrafluoroborate anion. Its structure allows it to act as an effective photoinitiator in various polymerization processes due to its ability to generate reactive cations upon UV irradiation.

Photoinitiators in Polymer Chemistry

TPSBF is primarily used as a photoinitiator for cationic polymerization processes. Its ability to generate reactive cations upon exposure to UV light makes it valuable for producing coatings, adhesives, and other materials requiring rapid curing.

- Mechanism : Upon UV irradiation, TPSBF decomposes to release cations that initiate polymerization reactions.

- Applications : Commonly used in the production of epoxy resins and other thermosetting polymers.

Photolithography

In the field of photolithography, TPSBF serves as a photoacid generator (PAG). It is incorporated into photoresist formulations to enhance resolution and sensitivity during the photolithographic process.

- Outcome : Improved pattern resolution and reduced feature sizes in microfabrication processes.

- Case Study : Research indicates that incorporating TPSBF into photoresists leads to lower turn-on voltages and increased luminance in organic light-emitting diodes (OLEDs) .

Biomedical Applications

TPSBF has gained attention in biomedical science for its potential use in drug delivery systems and dental materials. Its unique properties allow for controlled release mechanisms and improved material compatibility.

- Application Areas :

- Dental Materials : Used in dental composites for enhanced bonding properties.

- Drug Delivery : Facilitates targeted delivery of therapeutic agents through polymeric carriers.

Synthesis of Nonmetal Cation Tetrafluoroborates

TPSBF has been utilized in synthesizing various nonmetal cation tetrafluoroborates, contributing to the development of hybrid materials with unique properties.

- Results : The synthesis of new nonmetal cation tetrafluoroborate phases has been reported, showcasing TPSBF's role in advancing material science .

Case Study 1: Antimicrobial Activity

Research has demonstrated that TPSBF exhibits antimicrobial properties by inhibiting bacterial growth at low concentrations. This property is attributed to its ability to disrupt cellular membranes .

Case Study 2: Photopolymerization in Biological Assays

TPSBF has been employed in biological assays requiring precise control over polymerization. Its capacity to generate acid upon UV exposure allows for localized pH control critical in tissue engineering applications .

作用机制

The mechanism of action of Triphenylsulfonium Tetrafluoroborate involves the generation of strong acids upon exposure to UV light. The photochemical cleavage of the carbon-sulfur bond produces a phenyl cation and diphenylsulfide. The phenyl cation can further react with other molecules, leading to the formation of various products . This acid generation is crucial for initiating cationic polymerization processes .

相似化合物的比较

Diphenylphenacylsulfonium Tetrafluoroborate: Similar in structure but contains a phenacyl group instead of a third phenyl group.

Triphenylsulfonium Triflate: Similar in function but has a triflate anion instead of a tetrafluoroborate anion.

Uniqueness: Triphenylsulfonium Tetrafluoroborate is unique due to its high efficiency as a photoinitiator and its ability to generate strong acids upon light exposure. This makes it particularly useful in applications requiring precise control over polymerization processes .

生物活性

Triphenylsulfonium tetrafluoroborate (TPS-BF4) is an organosulfonium salt recognized for its unique properties and applications in various fields, particularly in material science and biomedical research. This article delves into the biological activity of TPS-BF4, highlighting its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a triphenylsulfonium cation paired with a tetrafluoroborate anion. Its chemical formula is , and it has a molecular weight of 366.28 g/mol. The compound is characterized by high stability under ambient conditions, making it suitable for various applications, including photoinitiation in polymerization processes.

The biological activity of TPS-BF4 is primarily attributed to its ability to generate reactive cations upon UV irradiation. This property allows it to interact with negatively charged biomolecules, such as proteins and nucleic acids, potentially leading to crosslinking and other transformations. The positively charged triphenylsulfonium group can facilitate reactions that alter cellular components, thereby influencing biological systems indirectly through photochemical processes.

Applications in Biological Systems

Case Studies and Research Findings

Several studies have explored the biological implications of TPS-BF4:

- Photopolymerization Efficiency : A comparative study demonstrated that TPS-BF4 exhibits enhanced efficiency as a photoinitiator compared to other sulfonium salts when used in cationic polymerization of epoxy resins. The study found that modifications in the molecular structure could significantly affect the photoactivity of sulfonium salts .

- Protein Crosslinking : In proteomics research, TPS-BF4's reactivity with proteins has been investigated for potential applications in crosslinking assays. The compound's ability to facilitate protein interactions could be exploited for developing new analytical techniques in biochemical research.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Triphenylphosphonium tetrafluoroborate | Phosphonium salt | Often used as a catalyst in organic synthesis |

| 2,4,6-Triphenylpyrylium tetrafluoroborate | Pyrylium salt | Functions as a photosensitizer in electron transfer reactions |

| Benzyltriethylammonium tetrafluoroborate | Ammonium salt | Utilized in phase transfer catalysis |

Uniqueness : TPS-BF4 is distinguished by its specific sulfonium structure that allows for efficient cation generation upon photolysis, making it particularly effective for initiating cationic polymerizations compared to other salts.

属性

IUPAC Name |

triphenylsulfanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15S.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWMEMGVYYTCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BF4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375391 | |

| Record name | Triphenylsulfonium Tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437-13-8 | |

| Record name | Triphenylsulfonium Tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylsulfonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Triphenylsulfonium Tetrafluoroborate facilitate photopolymerization?

A1: this compound acts as a photoinitiator in cationic polymerization reactions. Upon exposure to UV light, it undergoes photolysis, generating both radical and cationic species . These reactive species then interact with monomers, initiating the polymerization process. Notably, research indicates that this compound shows higher reactivity towards vinyl ether groups compared to methacrylate groups in both radical and cationic polymerization mechanisms .

Q2: What are the limitations of using this compound in photopolymerization systems with potassium trioxalatoferrate(III)?

A2: While this compound is an effective photoinitiator, its interaction with potassium trioxalatoferrate(III) in photopolymerization systems can be inefficient. Studies show that the photolytically generated ˙CO⊖2 radicals react more favorably with the iron(III) complex than with this compound . This competitive reaction significantly reduces the effectiveness of this compound in generating the phenyl radicals necessary for polymerization initiation.

Q3: Can this compound be used in visible light photoinitiating systems?

A3: Research suggests that while this compound is typically activated by UV light, it can function in a visible light system when combined with specific components. Studies show that a system incorporating a halogenated xanthene dye, an aromatic amine (like N,N-dimethylaniline), and this compound can efficiently initiate the cationic polymerization of certain epoxy monomers upon exposure to visible light . This broadened applicability is attributed to the combined action of the dye's visible light absorption, the amine's electron-donating properties, and the this compound's ability to generate initiating species.

Q4: Are there alternative compounds to this compound for initiating cationic polymerization?

A4: Yes, Diphenyliodonium chloride (Ph2I⊕Cl⊖) has been investigated as an alternative photoinitiator for cationic polymerization . When used in conjunction with potassium trioxalatoferrate(III) and acrylamide, Diphenyliodonium chloride effectively induced radical photopolymerization. Importantly, this system exhibited a correlation between the quantum yield of radical formation and the square root of the Diphenyliodonium chloride concentration. This suggests a potential for fine-tuning polymerization rates by adjusting the concentration of the photoinitiator.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。